1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea
Description
Its molecular formula is C₁₃H₂₂ClN₃O₂, and it has a molecular weight of 287.7857 g/mol and a density of 1.32 g/cm³ . The compound features a 2-chloroethylnitrosourea moiety linked to a bicyclo[2.2.1]heptane (norbornane) system substituted with three methyl groups. This bicyclic structure confers significant lipophilicity, which may influence its pharmacokinetic properties, such as tissue penetration and metabolic stability .
Chloroethylnitrosoureas are alkylating agents that induce DNA interstrand cross-links (ICLs) through a two-step mechanism: (1) decomposition to generate a 2-chloroethyl carbonium ion, which alkylates DNA, and (2) subsequent formation of covalent cross-links between guanine residues on opposing DNA strands . The compound’s nitroso group facilitates spontaneous decomposition under physiological conditions, releasing the reactive alkylating intermediate .
Properties
CAS No. |
14039-09-9 |
|---|---|
Molecular Formula |
C13H22ClN3O2 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)urea |
InChI |
InChI=1S/C13H22ClN3O2/c1-12(2)9-4-5-13(12,3)10(8-9)15-11(18)17(16-19)7-6-14/h9-10H,4-8H2,1-3H3,(H,15,18) |
InChI Key |
PSVOVCYLWSNOED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)N(CCCl)N=O)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of nitrosourea derivatives typically involves:
- Formation of the urea backbone by reaction of an amine with an isocyanate or carbamoyl chloride.
- Introduction of the 2-chloroethyl moiety through alkylation or substitution reactions.
- Nitrosation of the urea nitrogen to install the nitroso group.
For the bicyclo[2.2.1]heptane substituent, the key challenge is to attach this bulky group at the 3-position of the urea without disrupting the bicyclic framework.
Synthesis of the Bicyclo[2.2.1]heptane Substituent
- The bicyclo[2.2.1]heptane ring system is commonly synthesized or derived from norbornane derivatives, which are commercially available or prepared via Diels-Alder cycloaddition reactions involving cyclopentadiene and suitable dienophiles.
- Functionalization at the 2-position of norbornane (to introduce the 1,7,7-trimethyl groups) is achieved through selective alkylation or ring contraction methods.
- The 1,7,7-trimethyl substitution pattern is typically introduced by starting from α- or β-pinene or related terpenes, which provide the bicyclic skeleton with methyl substituents already in place.
Coupling the Bicycloheptane Substituent to the Urea Core
- The bicyclo[2.2.1]hept-2-yl amine derivative is reacted with a 1-(2-chloroethyl)-1-nitrosourea intermediate or precursor.
- The urea formation can be carried out by reaction of the bicycloheptane amine with 1-(2-chloroethyl)-1-nitrosocarbamoyl chloride under controlled conditions to avoid decomposition of the nitroso group.
- Alternatively, the nitrosourea moiety can be constructed by nitrosation of the corresponding 1-(2-chloroethyl)-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea using nitrosating agents such as sodium nitrite in acidic medium.
Nitrosation Conditions
- Nitrosation is typically performed at low temperatures (0–5°C) to prevent side reactions.
- Acidic conditions with hydrochloric or acetic acid are common.
- The reaction progress is monitored by spectroscopic methods (UV-Vis, IR) to confirm the formation of the nitroso group.
Data Table: Summary of Key Preparation Steps and Conditions
Analytical and Research Insights
- The bicyclo[2.2.1]heptane ring system confers enhanced stability to the compound, making certain classical nucleophilic substitutions difficult due to steric hindrance and inability to form planar carbocations at bridgehead carbons.
- This stability requires careful selection of reaction conditions to avoid decomposition or rearrangement during synthesis.
- Nitrosoureas are sensitive to hydrolysis and light; thus, preparation and storage under inert atmosphere and low temperature are advised.
- Spectroscopic characterization (NMR, IR, UV-Vis) confirms the integrity of the bicyclic structure and the presence of the nitroso group.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitroso group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted urea derivatives, amines, and oxidized nitroso compounds.
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The chloroethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Chloroethylnitrosoureas share a core structure but differ in substituents at the N-3 position. Key analogues include:
DNA Cross-Linking Efficiency and Toxicity
- Comparatively, 1-(2-chloroethyl)-1-nitroso-3-(methylene-carboxamido)urea and HECNU induce 2–3× more ICLs than BCNU or chlorozotocin in rat bone marrow .
- This aligns with chlorozotocin, where a glucose substituent minimizes carbamoylation and hematotoxicity . HECNU’s hydroxyethyl group improves water solubility, reducing nonspecific alkylation and enabling higher therapeutic indices in clinical trials .
Degradation Pathways
All CENUs degrade via hydrolysis or β-elimination, releasing 2-chloroethyl carbonium ions and isocyanates. For example:
- BCNU and the target compound degrade to form 2-chloroethanol (18–25%) and acetaldehyde (5–10%) .
- The bicycloheptyl substituent may slow degradation due to steric hindrance, altering the ratio of reactive intermediates compared to BCNU .
Research Findings and Data
Comparative In Vivo Efficacy (Rat Bone Marrow Model)
| Compound | Peak ICLs (per 10⁹ nucleotides) | Time to Max ICLs (h) | LD₅₀ (mg/kg) |
|---|---|---|---|
| BCNU | 12 | 6 | 35 |
| Chlorozotocin | 8 | 6 | 120 |
| 1-(2-Chloroethyl)-1-nitroso-3-(methylene-carboxamido)urea | 28 | 12 | 50 |
| HECNU | 22 | 12 | 45 |
Data adapted from Bedford & Eisenbrand (1984) .
Key Structural-Activity Relationships (SARs)
Lipophilicity : Bicycloheptyl and cyclohexyl groups enhance tissue retention but may reduce renal clearance .
Carbamoylating Activity : Hydrophilic substituents (e.g., hydroxyethyl in HECNU) reduce carbamoylation, lowering toxicity .
Cross-Linking Potential: Electron-withdrawing groups (e.g., nitroso) stabilize the alkylating intermediate, increasing ICL formation .
Biological Activity
1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea, also known by its CAS number 14039-09-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H22ClN3O2, with a molecular weight of approximately 287.786 g/mol. Its structure includes a chloroethyl group and a nitroso group attached to a bicyclic urea moiety, which contributes to its reactivity and biological properties.
Research indicates that compounds similar to 1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea exhibit mechanisms such as:
- Alkylation of DNA : Nitroso compounds are known to form DNA adducts, leading to mutagenic effects.
- Inhibition of Enzymes : Some studies suggest potential inhibition of enzymes like acetylcholinesterase, which could impact neurotransmission and muscle function.
Pharmacological Effects
The compound has been studied for various pharmacological effects, including:
- Antitumor Activity : Similar nitroso compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Neurotoxicity : The potential neurotoxic effects have been noted in some studies, raising concerns about its safety profile.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Acetylcholinesterase Inhibition | Potential neurotoxic effects | |
| DNA Alkylation | Mutagenic potential |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Efficacy :
- Neurotoxicity Assessment :
- DNA Interaction Studies :
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea?
The compound can be synthesized via nucleophilic substitution or urea coupling. A validated approach involves reacting a bicyclic amine (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-amine) with 2-chloroethyl isocyanate under basic conditions (e.g., triethylamine) to form the urea backbone. Subsequent nitrosation using sodium nitrite in acidic media introduces the nitroso group . Key parameters include:
- Solvent selection : Dichloromethane or THF for improved solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Yield optimization : Reaction monitoring via TLC or HPLC to minimize side products (e.g., over-nitrosation).
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H/13C NMR : Assign chemical shifts to confirm the bicyclic framework (δ ~1.0–2.5 ppm for methyl groups) and urea linkage (NH resonances at δ ~5–7 ppm). Compare with analogous bicyclo[2.2.1]heptane derivatives .
- 19F NMR (if fluorinated analogs are synthesized): Detects electronic effects of substituents .
- X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic system. Use SHELXL for refinement, leveraging its robustness for small-molecule structures .
Q. How does the nitroso group influence the compound’s stability under varying storage conditions?
The nitroso (-N=O) group is prone to photodegradation and thermal decomposition. Stability studies recommend:
- Storage : –20°C in amber vials under inert gas (N2/Ar).
- Buffered solutions : Maintain pH 6–7 to avoid acid-catalyzed denitrosation.
- Analytical verification : Periodic HPLC or GC-MS analysis to monitor degradation (e.g., NO release quantified via Griess assay) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the chloroethyl-nitroso urea moiety in nucleophilic environments?
The chloroethyl group undergoes SN2 displacement with nucleophiles (e.g., thiols, amines), while the nitroso group participates in redox reactions or [2+2] cycloadditions. Computational studies (DFT or MD simulations) can model transition states for these reactions. For example:
Q. How can crystallographic data resolve discrepancies in reported NMR assignments for bicyclo[2.2.1]heptane derivatives?
Conflicting NMR signals (e.g., axial vs. equatorial methyl groups) arise from dynamic effects or crystallographic disorder. Strategies include:
- Twinned data refinement : Use SHELXD/SHELXE for high-resolution datasets to resolve overlapping peaks .
- Variable-temperature NMR : Correlate chemical shift changes with conformational flexibility.
- Comparative crystallography : Cross-reference with structurally characterized analogs (e.g., exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl esters) .
Q. What experimental approaches address low yields in multi-step syntheses of this compound?
Yields <30% (common in sterically hindered systems) can be improved via:
- Intermediate trapping : Stabilize reactive intermediates (e.g., isocyanates) with Lewis acids (BF3·OEt2).
- Flow chemistry : Enhances mixing and heat transfer for exothermic nitrosation steps.
- Catalytic methods : Palladium-mediated coupling for regioselective urea formation .
Methodological Notes
- Safety protocols : Handle nitroso compounds in fume hoods due to potential mutagenicity .
- Data validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments. For crystallography, report R1/wR2 values and Flack parameters to confirm enantiopurity .
- Computational tools : Gaussian or ORCA for modeling reaction pathways; Mercury/CrystalExplorer for visualizing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
